molecular formula C12H17NO2S B2853019 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone CAS No. 1250898-95-3

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone

Cat. No.: B2853019
CAS No.: 1250898-95-3
M. Wt: 239.33
InChI Key: SKJHHNJKCLCXKU-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone is a synthetic organic compound featuring a thiophene and a hydroxymethyl-substituted piperidine moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of new pharmacologically active molecules. Compounds incorporating piperidine and thiophene rings have been explored for a wide range of biological activities. For instance, related thiophene derivatives have been investigated as potential anti-inflammatory agents through computational molecular docking studies against relevant target proteins . Furthermore, closely related structural analogs, specifically those with a piperidine-thiophene core, are documented in patent literature for applications such as anti-inflammatory and antineoplastic (anti-cancer) agents . The hydroxymethyl group on the piperidine ring can be a valuable site for further chemical modification, making this compound a versatile building block or intermediate in organic synthesis and drug discovery programs. It is available for researchers focusing on the synthesis and screening of novel heterocyclic compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-9-10-4-1-2-6-13(10)8-11(15)12-5-3-7-16-12/h3,5,7,10,14H,1-2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJHHNJKCLCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Basic Information

  • Molecular Formula : C12H17NO2S
  • Molecular Weight : 239.33 g/mol
  • CAS Number : 1247503-83-8

Structure

The compound features a piperidine ring substituted with a hydroxymethyl group and a thiophene moiety, which is significant for its biological interactions.

Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone have shown cytotoxic effects against various cancer cell lines. A notable study evaluated several piperidine derivatives in a 17β-HSD Type 3 biological assay, revealing significant biological activity in certain analogs .

The mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Piperidine derivatives have been shown to inhibit enzymes involved in cancer progression, such as 17β-HSD .
  • Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells, enhancing their potential as therapeutic agents .

Neuroprotective Effects

Some derivatives have also demonstrated neuroprotective properties, particularly in models related to Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's treatment .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anticancer17β-HSD Type 3Significant inhibition
NeuroprotectionAChE/BuChE inhibitionPotent inhibitor
CytotoxicityVarious cancer cell linesInduces apoptosis

Case Study 1: Anticancer Activity

In a recent evaluation, a series of piperidine derivatives were synthesized and tested for their anticancer properties. Among these, the compound exhibited an IC50 value indicating strong inhibition against specific cancer cell lines. The study highlighted the structural importance of the thiophene ring in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of various piperidine derivatives, including our compound of interest. The results suggested that these compounds could effectively inhibit AChE and BuChE, leading to increased levels of acetylcholine in synapses, thereby improving cognitive functions in animal models .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • 2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone (): This positional isomer has a hydroxyl group at the 3-position of the piperidine ring instead of the 2-hydroxymethyl group. The absence of a hydroxymethyl chain may reduce hydrophilicity and alter hydrogen-bonding interactions compared to the target compound .
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): These analogs replace the thiophen-2-yl group with a tetrazole-aryl moiety. However, the lack of a hydroxymethyl group on piperidine may limit solubility .
  • 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (): The piperazine ring here introduces additional nitrogen atoms, increasing basicity and flexibility. The trifluoromethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, contrasting with the hydroxymethyl-piperidine’s hydrophilic nature .

Variations in the Aryl/Heterocyclic Group

  • MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) (): This SARS-CoV Mpro inhibitor (IC₅₀ = 0.5 µM) replaces the piperidine-hydroxymethyl group with a chloropyridine ring. The electron-withdrawing chlorine and pyridine’s basicity may enhance target binding but reduce solubility compared to the target compound’s hydroxymethyl-piperidine .
  • Ketosulfone derivatives (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone) (): Sulfonyl groups are strongly electron-withdrawing, increasing the ketone’s electrophilicity. These compounds exhibit high synthetic yields (65–90%) but lack the piperidine moiety, which could limit interactions with amine-sensitive targets .
  • 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride (): The thiazole ring introduces a nitrogen atom, enabling hydrogen bonding and π-stacking interactions. The hydrochloride salt improves aqueous solubility, a feature the target compound may achieve via its hydroxymethyl group .

Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs (e.g., MAC-5576) .

Comparative Data Table

Compound Name Key Substituents Biological Activity (if known) Key Features References
Target Compound 2-hydroxymethylpiperidine, thiophene N/A High hydrophilicity, H-bond potential
2-(3-Hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethanone 3-hydroxypiperidine, thiophene N/A Positional isomer, reduced hydrophilicity
MAC-5576 5-chloropyridine, thiophene SARS-CoV Mpro inhibitor (IC₅₀ = 0.5 µM) Electron-withdrawing substituent
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole-aryl, piperidine N/A Metabolic stability, carboxylate mimic
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone Sulfonyl group, thiophene N/A High synthetic yield (90%), electrophilic ketone

Q & A

Q. What are the key steps in synthesizing 2-(2-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone, and how is purity confirmed?

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Introduction of hydroxymethyl groups via reductive amination or alkylation .
  • Thiophene coupling : Friedel-Crafts acylation or nucleophilic substitution to attach the thiophen-2-yl moiety .
  • Purification : Column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Purity is validated using high-performance liquid chromatography (HPLC) (>95%) and mass spectrometry (MS) for molecular weight confirmation .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between hydroxymethyl and ketone groups) using SHELX software for refinement .
  • Spectroscopy : 1^1H/13^{13}C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; piperidine CH2_2 at δ 2.5–3.0 ppm). Infrared (IR) spectroscopy confirms carbonyl stretching (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce by-products?

  • Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)2_2) for efficient cross-coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in acylation steps .
  • Reaction monitoring : Real-time tracking via HPLC-MS to identify intermediates and adjust conditions (e.g., temperature, pH) . Contradictions in yield data across studies may arise from solvent purity or catalyst loading variations, necessitating reproducibility protocols .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., dopamine receptors) using the compound’s InChI string for structure input .
  • QSAR modeling : Correlates substituent effects (e.g., hydroxymethyl vs. methoxy groups) with activity trends . Discrepancies between predicted and experimental IC50_{50} values may require force field adjustments or explicit solvent modeling .

Q. How are spectral data contradictions resolved (e.g., NMR vs. crystallography)?

  • Dynamic effects : NMR captures time-averaged conformations, while crystallography provides static snapshots. For example, piperidine ring puckering may differ between solution and solid states .
  • Cross-validation : Use 15^{15}N NMR or 2D NOESY to confirm hydrogen-bonding networks inferred from crystallography .

Methodological Recommendations

  • Crystallographic refinement : Use SHELXL for high-resolution data to resolve disorder in flexible groups (e.g., hydroxymethyl) .
  • Reaction scale-up : Implement flow chemistry for thiophene coupling steps to minimize side reactions .
  • Data interpretation : Apply Principal Component Analysis (PCA) to NMR datasets for outlier detection in batch syntheses .

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